molecular formula C20H21FN4O4S B4342712 N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4342712
M. Wt: 432.5 g/mol
InChI Key: XJOXUTIVXQCRKA-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a fluorobenzyl group, and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a carbonyl compound, followed by the introduction of the ethyl and methyl groups. The next step involves the sulfonation of the nitrobenzene ring, which is achieved by reacting it with sulfuric acid and a sulfonating agent. Finally, the fluorobenzyl group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzyl ring.

Scientific Research Applications

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-4-nitrobenzenesulfonamide: Lacks the pyrazole ring.

    N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide: Lacks the fluorobenzyl group.

    N-(4-fluorobenzyl)-N-(1H-pyrazol-4-yl)-4-nitrobenzenesulfonamide: Lacks the ethyl and methyl groups on the pyrazole ring.

Uniqueness

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrazole ring, fluorobenzyl group, and nitrobenzenesulfonamide moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4S/c1-3-23-13-17(15(2)22-23)14-24(12-16-4-6-18(21)7-5-16)30(28,29)20-10-8-19(9-11-20)25(26)27/h4-11,13H,3,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOXUTIVXQCRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE

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